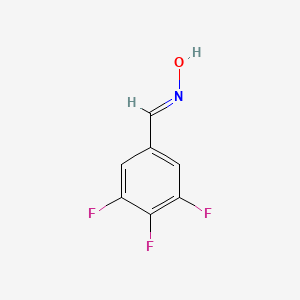

3,4,5-Trifluorobenzaldehyde oxime

Vue d'ensemble

Description

3,4,5-Trifluorobenzaldehyde oxime is a chemical compound with the molecular formula C7H4F3NO It is derived from 3,4,5-trifluorobenzaldehyde by the addition of an oxime group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,4,5-Trifluorobenzaldehyde oxime can be synthesized through the reaction of 3,4,5-trifluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in a solvent like methanol or ethanol under reflux conditions. The general reaction scheme is as follows:

3,4,5-Trifluorobenzaldehyde+Hydroxylamine Hydrochloride→3,4,5-Trifluorobenzaldehyde oxime+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis process in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

3,4,5-Trifluorobenzaldehyde oxime undergoes various chemical reactions, including:

Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Oxidation: The oxime group can be oxidized to a nitroso compound under specific conditions.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or peracids.

Major Products Formed

Reduction: 3,4,5-Trifluoroaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 3,4,5-Trifluoronitroso compound.

Applications De Recherche Scientifique

Applications in Medicinal Chemistry

-

Antimicrobial Activity :

- Compounds derived from 3,4,5-trifluorobenzaldehyde oxime have been evaluated for their antimicrobial properties. Studies indicate that certain derivatives exhibit significant inhibition against various bacterial strains. For instance, the oxime ester derivatives have shown promising results in inhibiting biofilm formation and demonstrating antioxidant activities .

-

Synthesis of Bioactive Molecules :

- The compound serves as a precursor for synthesizing bioactive molecules such as thiosemicarbazones and benzimidazoles, which are known for their pharmacological activities. The synthesis of 2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole is one example where the oxime plays a critical role .

Applications in Organic Synthesis

-

Building Block for Azo Dyes :

- This compound is utilized in the synthesis of azo dyes containing a 5(4H)-oxazolone ring. These dyes are important in dye chemistry due to their vibrant colors and stability .

- Difluoroalkylation Reactions :

Case Study 1: Antimicrobial Evaluation

A series of oxime esters derived from 3,4,5-trifluorobenzaldehyde were synthesized and tested for antimicrobial activity. The results indicated that certain derivatives exhibited notable effectiveness against Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents .

Case Study 2: Synthesis of Benzimidazole Derivatives

Research demonstrated the successful synthesis of 2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole from this compound. This compound was then evaluated for its anticancer properties, revealing significant cytotoxicity against cancer cell lines .

Data Table: Comparison of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzaldehyde oxime | Lacks trifluoromethyl group; simpler structure | |

| 4-Trifluoromethylbenzaldehyde oxime | Contains trifluoromethyl instead of trifluoromethoxy | |

| 4-Fluorobenzaldehyde oxime | Contains only one fluorine; less lipophilic | |

| 4-Methoxybenzaldehyde oxime | Contains methoxy group; less electronegative |

Mécanisme D'action

The mechanism of action of 3,4,5-trifluorobenzaldehyde oxime depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4,5-Trifluorobenzaldehyde: The parent compound without the oxime group.

3,4,5-Trifluoroaniline: The reduced form of the oxime.

3,4,5-Trifluoronitroso compound: The oxidized form of the oxime.

Uniqueness

3,4,5-Trifluorobenzaldehyde oxime is unique due to the presence of both the trifluoromethyl groups and the oxime group, which confer distinct chemical reactivity and potential biological activity. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, while the oxime group provides a site for further chemical modifications.

Activité Biologique

3,4,5-Trifluorobenzaldehyde oxime is a fluorinated organic compound that has garnered attention due to its potential biological activities. Recent studies have highlighted its promising antimycobacterial properties and other biological effects, warranting a detailed exploration of its biological activity.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 3,4,5-trifluorobenzaldehyde with hydroxylamine. The compound exhibits distinct physical properties:

- Melting Point : 93-95 °C

- Infrared (IR) Spectrum : Characteristic peaks at 3600-3000 cm (O–H), 1618 cm (C=N), and 1353 cm (C-F)

- Ultraviolet (UV) Absorption : λmax at 253 nm in ethanol .

Antimycobacterial Activity

Research indicates that this compound exhibits significant antimycobacterial activity. In a comparative study of various fluorinated benzaldoximes, it was found that this compound's minimal inhibitory concentration (MIC) is comparable to established anti-TB agents like pyrazinamide and isoniazid, with an MIC value of ≥200 µg/mL .

Table 1: Antimycobacterial Activity of Fluorinated Benzaldoximes

| Compound | MIC (µg/mL) |

|---|---|

| This compound | ≥200 |

| Pyrazinamide | 64 |

| Isoniazid | 0.5 |

The enhanced lipophilicity due to the presence of multiple fluorine atoms is believed to improve the transport of the compound within biological systems. This property may contribute to its increased efficacy against mycobacteria by facilitating better membrane penetration .

Cytotoxicity and Other Biological Activities

While the primary focus has been on its antimycobacterial properties, preliminary studies suggest that oximes like this compound may also possess cytotoxic effects against various cancer cell lines. For instance, related fluorinated compounds have shown antiproliferative activity against human cancer cells .

Case Studies

- Antimycobacterial Efficacy : In a study investigating the antimycobacterial properties of different oximes, it was observed that increasing fluorination generally correlates with enhanced activity. The study highlighted that while unsubstituted benzaldoximes showed limited efficacy, fluorinated derivatives exhibited significant antimicrobial properties .

- Cytotoxic Evaluation : Another study explored the cytotoxic effects of various oxime derivatives and found that certain fluorinated compounds demonstrated significant inhibition of cell proliferation in cancer cell lines, suggesting potential applications in cancer therapy .

Propriétés

IUPAC Name |

(NE)-N-[(3,4,5-trifluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-5-1-4(3-11-12)2-6(9)7(5)10/h1-3,12H/b11-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJVFOZBRXVAIV-QDEBKDIKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)F)F)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.